molecular formula C11H12BrN5OS B6721433 N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide

Cat. No.: B6721433
M. Wt: 342.22 g/mol
InChI Key: XZFRTDBUCINKGC-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide is a complex organic compound that features a bromothiophene ring, a cyclopropyl group, and a tetrazole moiety

Properties

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5OS/c12-10-3-8(6-19-10)4-17(9-1-2-9)11(18)5-16-7-13-14-15-16/h3,6-7,9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRTDBUCINKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC(=C2)Br)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide typically involves multiple steps. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a formylation reaction to introduce a formyl group at the 3-position, yielding 5-bromothiophene-3-carbaldehyde. The next step involves the reaction of this aldehyde with cyclopropylamine to form an imine intermediate, which is subsequently reduced to the corresponding amine. Finally, the amine is reacted with tetrazole-1-acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromothiophene ring can be oxidized to introduce additional functional groups.

    Reduction: The imine intermediate formed during synthesis can be reduced to the corresponding amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene ring can yield bromothiophene-3-carboxylic acid, while substitution reactions can introduce various aryl or alkyl groups at the 5-position of the thiophene ring.

Scientific Research Applications

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can act as a bioisostere for carboxylic acids, potentially enhancing the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide
  • N-[(5-fluorothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide
  • N-[(5-methylthiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide

Uniqueness

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-2-(tetrazol-1-yl)acetamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the combination of the bromothiophene ring, cyclopropyl group, and tetrazole moiety offers a distinct set of chemical and biological properties that can be exploited in different research and industrial applications.

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